N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
CAS No.: 1223820-14-1
Cat. No.: VC11860353
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223820-14-1 |
|---|---|
| Molecular Formula | C18H18FN5O2S |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
| Standard InChI | InChI=1S/C18H18FN5O2S/c19-12-4-6-13(7-5-12)21-14(25)10-24-11-20-16-15(17(24)26)27-18(22-16)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2,(H,21,25) |
| Standard InChI Key | RUCWCQXDMCTDOV-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Introduction
N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound featuring a unique combination of structural elements, including a fluorophenyl group, a piperidinyl moiety, and a thiazolopyrimidine core. This compound is of interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
Synthesis and Chemical Reactivity
The synthesis of N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions. These processes allow for the modification of the compound's structure to enhance its biological activity or pharmacokinetic properties.
| Synthetic Steps | Description |
|---|---|
| 1. Formation of Thiazolopyrimidine Core | Involves condensation reactions |
| 2. Introduction of Piperidinyl Moiety | Utilizes coupling reactions |
| 3. Attachment of Fluorophenyl Group | Involves amide formation |
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structural motifs may exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific interactions of N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide with enzymes and receptors could modulate biochemical pathways, potentially leading to therapeutic effects.
| Potential Biological Activities | Mechanism |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Analgesic | Interaction with pain receptors |
| Antimicrobial | Disruption of microbial cell processes |
Research Findings and Future Directions
Further research is needed to fully elucidate the pharmacodynamics and therapeutic potential of N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide. Studies focusing on its interaction with specific molecular targets and its pharmacokinetic properties will be crucial for advancing its development as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume